1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine
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Overview
Description
1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluorenylidene group and a nitrophenyl group connected via a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 2,7-diethoxy-9H-fluoren-9-one and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-aminophenyl)hydrazine.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe due to its fluorenylidene group.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorenylidene group can intercalate with DNA, while the nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can disrupt cellular processes and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,7-dimethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine
- 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-aminophenyl)hydrazine
- 1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-chlorophenyl)hydrazine
Uniqueness
1-(2,7-diethoxy-9H-fluoren-9-ylidene)-2-(4-nitrophenyl)hydrazine is unique due to the presence of both the fluorenylidene and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the fields of materials science and medicinal chemistry.
Properties
Molecular Formula |
C23H21N3O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(2,7-diethoxyfluoren-9-ylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C23H21N3O4/c1-3-29-17-9-11-19-20-12-10-18(30-4-2)14-22(20)23(21(19)13-17)25-24-15-5-7-16(8-6-15)26(27)28/h5-14,24H,3-4H2,1-2H3 |
InChI Key |
KSBSHTFAVLIJJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C2=NNC4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OCC |
Origin of Product |
United States |
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